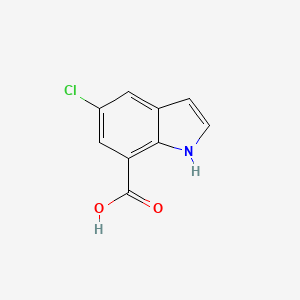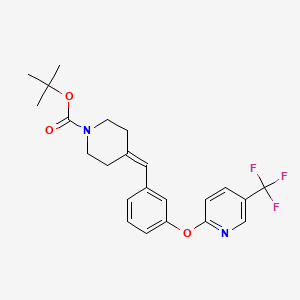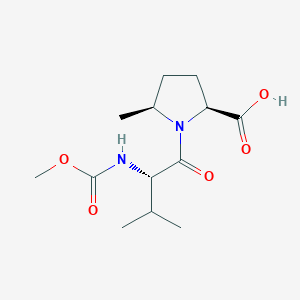
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
Vue d'ensemble
Description
“(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline” is a chemical compound with the molecular formula C13H22N2O5 . It has a molecular weight of 286.33 . The compound is a white to yellow solid .
Molecular Structure Analysis
The Inchi Code of the compound is1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m0/s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline” is a white to yellow solid . It has a molecular weight of 286.33 and a molecular formula of C13H22N2O5 .Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is a specific chemical entity with potential relevance in various biochemical and pharmacological studies. While direct research on this compound is not widely documented, its structure suggests relevance to proline derivatives and their roles in biological systems. Proline and its derivatives are known to influence various physiological and biochemical processes, including plant stress responses and protein synthesis mechanisms. For instance, studies on proline metabolism have revealed its crucial role in plant defense against environmental stressors, highlighting the significance of proline derivatives in enhancing stress tolerance (Ashraf & Foolad, 2007; Qamar et al., 2015).
Role in Stress Response and Plant Adaptation
Proline derivatives, including (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, may play a significant role in osmotic adjustment, membrane stabilization, and protection of plant enzymes under stress conditions. Research has shown that exogenous application of proline can lead to improved growth and yield in various plant species under stress (Ashraf & Foolad, 2007). This suggests potential agricultural applications of proline derivatives in enhancing crop resilience to adverse environmental conditions.
Implications in Biomedical Research
In the context of biomedical research, the study of proline and its derivatives has implications for understanding the molecular basis of stress responses and disease mechanisms in humans. For example, alterations in proline metabolism have been linked to various disorders, indicating that proline derivatives could serve as biomarkers or therapeutic targets (Wyse & Netto, 2011). Further, the role of proline-rich peptides in regulating blood pressure through inhibition of angiotensin-converting enzyme highlights the potential of proline derivatives in developing antihypertensive therapies (Nakamura, 2004).
Propriétés
IUPAC Name |
(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAXKGVRCAXIJK-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204584 | |
| Record name | L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline | |
CAS RN |
1335316-40-9 | |
| Record name | L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335316-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



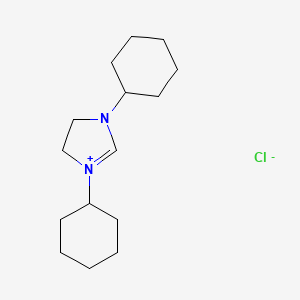
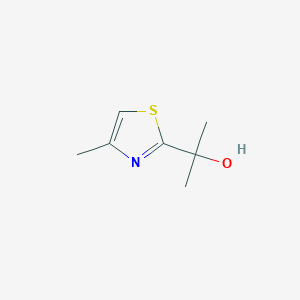

![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)

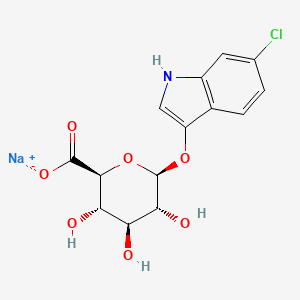
![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)
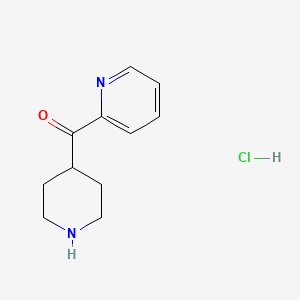
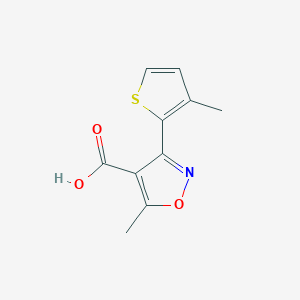
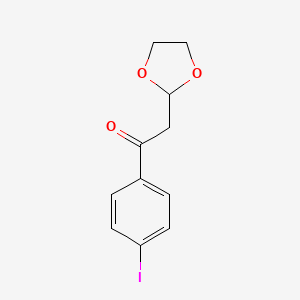

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
